An In-depth Technical Guide to 3-Mercapto-1-octanol-d5
An In-depth Technical Guide to 3-Mercapto-1-octanol-d5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Mercapto-1-octanol-d5, a deuterated isotopologue of 3-Mercapto-1-octanol. The primary application of 3-Mercapto-1-octanol-d5 is as an internal standard for quantitative analysis, particularly in mass spectrometry-based methods. Its non-deuterated counterpart, 3-Mercapto-1-octanol, is a volatile thiol recognized for its contribution to the aroma profiles of various foods and beverages, notably wine. This document details the physicochemical properties of both compounds, summarizes the available toxicological data from structurally similar molecules, and provides a detailed experimental protocol for the use of 3-Mercapto-1-octanol-d5 as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. It is important to note that, based on currently available scientific literature, 3-Mercapto-1-octanol has not been a subject of significant research in the field of drug development or pharmacology. Therefore, this guide focuses on its established applications and analytical methodologies.
Introduction
3-Mercapto-1-octanol is a sulfur-containing organic compound that plays a significant role in the sensory profiles of various consumer products. Its presence, even at trace levels, can impart distinct aromas, often described as fruity or savory. The deuterated form, 3-Mercapto-1-octanol-d5, is a stable isotope-labeled version of the molecule. In quantitative analytical chemistry, particularly in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), deuterated compounds are considered the gold standard for use as internal standards.[1][2] This is because their chemical and physical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation and analysis, which allows for accurate correction of analytical variability.[3]
Physicochemical Properties
The following table summarizes the key physicochemical properties of 3-Mercapto-1-octanol and its deuterated isotopologue, 3-Mercapto-1-octanol-d5.
| Property | 3-Mercapto-1-octanol | 3-Mercapto-1-octanol-d5 |
| Molecular Formula | C₈H₁₈OS | C₈H₁₃D₅OS |
| Molecular Weight | 162.30 g/mol | 167.33 g/mol |
| CAS Number | 548741-01-1 | Not available |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid |
| Boiling Point | Not available | Not available |
| Density | Not available | Not available |
| Solubility | Soluble in organic solvents | Soluble in organic solvents |
Toxicological Profile (Based on Analogs)
There is a lack of specific toxicological data for 3-Mercapto-1-octanol. However, data from structurally related compounds, such as 3-mercaptohexanol and 3-octanol (B1198278), can provide an initial assessment of its potential hazards. The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment on 3-mercaptohexanol.[4][5]
| Endpoint | Finding for 3-mercaptohexanol/3-octanol | Implication for 3-Mercapto-1-octanol |
| Genotoxicity | 3-hexanol (read-across for 3-octanol) is not expected to be genotoxic.[6] | Likely not genotoxic. |
| Repeated Dose Toxicity | Data on 3-octanol provide a calculated margin of exposure (MOE) > 100.[6] | Low concern for systemic toxicity at current exposure levels in fragrances. |
| Skin Sensitization | Data on 2-octanol (B43104) (read-across for 3-octanol) show no safety concerns at current use levels.[6] | Low potential for skin sensitization. |
| Phototoxicity | 3-octanol is not expected to be phototoxic based on UV spectra.[6] | Low to no risk of phototoxicity. |
It is crucial to handle all mercaptan-containing compounds with appropriate personal protective equipment in a well-ventilated area, as they are often associated with strong, unpleasant odors and potential for skin and eye irritation.
Biological Activity and Mechanism of Action
Currently, there is no significant body of research on the pharmacological activity or mechanism of action of 3-Mercapto-1-octanol. Its biological relevance appears to be confined to its role as a potent aroma compound in food and beverages, particularly wine, where it contributes to tropical fruit notes.[7] No studies have been identified that investigate its potential to modulate specific signaling pathways or its efficacy as a therapeutic agent.
Experimental Protocols
The most relevant experimental application for 3-Mercapto-1-octanol-d5 is its use as an internal standard for the quantification of 3-Mercapto-1-octanol. Below is a detailed, generalized protocol for this application in a complex matrix such as wine, using GC-MS.
Objective: To quantify the concentration of 3-Mercapto-1-octanol in a wine sample using 3-Mercapto-1-octanol-d5 as an internal standard.
Materials:
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Wine sample
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3-Mercapto-1-octanol (analytical standard)
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3-Mercapto-1-octanol-d5 (internal standard)
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Dichloromethane (B109758) (DCM), HPLC grade
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Anhydrous sodium sulfate
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Solid Phase Extraction (SPE) cartridges (e.g., C18)
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Methanol (B129727), HPLC grade
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Ultrapure water
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Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
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Preparation of Standard Solutions:
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Prepare a stock solution of 3-Mercapto-1-octanol (e.g., 1000 µg/mL) in methanol.
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Prepare a stock solution of 3-Mercapto-1-octanol-d5 (e.g., 1000 µg/mL) in methanol.
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From the 3-Mercapto-1-octanol stock solution, prepare a series of calibration standards by serial dilution in a model wine solution (a wine-like matrix without the analyte).
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Sample Preparation (Solid Phase Extraction - SPE):
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Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
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Take 10 mL of the wine sample (or calibration standard).
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Spike the sample with a known amount of the 3-Mercapto-1-octanol-d5 internal standard solution (e.g., to a final concentration of 50 µg/L).
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Load the spiked sample onto the conditioned SPE cartridge.
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Wash the cartridge with 5 mL of ultrapure water to remove sugars and other polar interferences.
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Dry the cartridge under a gentle stream of nitrogen.
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Elute the analyte and internal standard with 2 mL of dichloromethane into a collection vial.
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Dry the eluate over anhydrous sodium sulfate.
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Concentrate the sample to a final volume of 100 µL under a gentle stream of nitrogen.
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-
GC-MS Analysis:
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Injection: Inject 1 µL of the concentrated extract into the GC-MS system.
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GC Conditions (example):
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Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar
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Inlet Temperature: 250 °C
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Oven Program: 40 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
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Carrier Gas: Helium at a constant flow of 1 mL/min.
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MS Conditions (example):
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Ionization Mode: Electron Ionization (EI) at 70 eV
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Acquisition Mode: Selected Ion Monitoring (SIM)
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Ions to Monitor (example):
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For 3-Mercapto-1-octanol: m/z values characteristic of its fragmentation pattern.
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For 3-Mercapto-1-octanol-d5: m/z values corresponding to the deuterated fragments.
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-
-
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Data Analysis:
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Integrate the peak areas for the selected ions of both the analyte and the internal standard.
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Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area) for each calibration standard and the unknown sample.
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Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.
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Determine the concentration of 3-Mercapto-1-octanol in the unknown sample by interpolating its response ratio on the calibration curve.
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Mandatory Visualizations
Caption: Workflow for the quantification of 3-Mercapto-1-octanol using a deuterated internal standard.
Caption: Logical basis for using a deuterated internal standard for accurate quantification.
Conclusion
3-Mercapto-1-octanol-d5 serves as a valuable analytical tool for the precise quantification of its non-deuterated analog, a known potent aroma compound. The methodologies for its use are well-established within the framework of isotope dilution mass spectrometry. While the toxicological profile of 3-Mercapto-1-octanol has not been directly studied, data from similar molecules suggest a low level of concern for its current applications in the flavor and fragrance industry. For professionals in drug development and research, it is important to recognize that, at present, there is no scientific evidence to support a pharmacological role for 3-Mercapto-1-octanol. Future research could explore the biological effects of this and other mercapto-alcohols, but for now, its significance is firmly rooted in the field of analytical and sensory science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. RIFM fragrance ingredient safety assessment, 3-mercaptohexanol, CAS Registry Number 51755-83-0 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. selectscience.net [selectscience.net]
